molecular formula C8H5ClN2O2 B1429243 Methyl 3-chloro-2-cyano-pyridine-4-carboxylate CAS No. 1168102-35-9

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

Cat. No. B1429243
M. Wt: 196.59 g/mol
InChI Key: MGZDOMRTMXPJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-chloro-2-cyano-pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1168102-35-9 and a linear formula of C8H5CLN2O2 . It has a molecular weight of 196.59 .


Synthesis Analysis

The synthesis of this compound involves a reaction with 2,3-dichloro-isonicotinic acid methyl ester, zinc cyanide, tetrakis (triphenylphosphine)palladium, and DMF. The reaction solution is subjected to microwave irradiation, heating at 190° C. for 20 minutes, then filtered through a pad of Celite®. The resultant residue is subjected to column chromatography to give the title compound as a white solid.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3 . This indicates that the compound has a pyridine ring with a methyl ester, a cyano group, and a chloro group attached to it.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.533 and a density of 1.17 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a compound used in the synthesis of various novel compounds with potential applications in the pharmaceutical and chemical industries. For example, Kumar and Mashelker (2006) highlighted its use in preparing Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).

Intermediate for Amino Derivatives

The compound also serves as an intermediate for the synthesis of various amino derivatives. The conversion of Ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate to amino derivatives by condensation with corresponding amines shows the versatility of the compound in chemical synthesis (Kumar & Mashelker, 2006).

Catalyst for Synthesis Processes

The compound has been used as a catalyst in the synthesis of other chemical compounds. For instance, it has facilitated the synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide from methyl amine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester, showcasing its role in the formation of complex molecules (Pan Qing-cai, 2011).

Extraction Studies

The compound is also used in extraction studies, as shown by Kumar and Babu (2009), where it was involved in the extraction of Pyridine-3-carboxylic acid, a substance widely used in the food, pharmaceutical, and biochemical industries. This highlights its utility in separation processes and industrial applications (Kumar & Babu, 2009).

Formation of Pyrrole Derivatives

Dawadi and Lugtenburg (2011) utilized the compound for the formation of pyrrole derivatives, indicating its importance in organic chemistry and the pharmaceutical sector. The study demonstrated its potential in providing access to libraries of important pyrrole systems from commercially available starting materials (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name

methyl 3-chloro-2-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDOMRTMXPJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

Synthesis routes and methods

Procedure details

A microwave vial was charged with 2,3-dichloro-isonicotinic acid methyl ester (7.6 g, 36.9 mmol), zinc cyanide (4.75 g, 40.6 mmol), tetrakis(triphenylphosphine)palladium (1.0 g, 0.9 mmol) and DMF (37 mL), then capped, evacuated and backfilled with nitrogen. The reaction solution was subjected to microwave irradiation, heating at 190° C. for 20 minutes, then filtered through a pad of Celite® which was washed further with ethyl acetate. The resulting mixture was washed with water, followed by a saturated solution of sodium hydrogen carbonate, then brine, dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to column chromatography (Si-PPC, gradient 0% to 100%, ethyl acetate in cyclohexane) to give the title compound as a white solid (3.1 g, 43%). 1H NMR (CDCl3, 400 MHz) 8.70 (d, J=5.0 Hz, 1H), 7.87 (d, J=5.0 Hz, 1H), 4.01 (s, 3H).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Reactant of Route 6
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.